molecular formula C11H7FO2 B1315869 6-Fluoronaphthalene-1-carboxylic acid CAS No. 575-08-6

6-Fluoronaphthalene-1-carboxylic acid

Cat. No. B1315869
Key on ui cas rn: 575-08-6
M. Wt: 190.17 g/mol
InChI Key: PRGBEFGWVMWEGQ-UHFFFAOYSA-N
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Patent
US04891375

Procedure details

To a 1 liter round-bottomed flask equipped with condenser and N2 inlet were added 345 ml (3.68 mol) of fluorobenzene and 48 g (0.428 mol) of furoic acid. To the stirring suspension was added in portions 120 g (0.899 mmol of aluminum chloride. The reaction mixture was stirred at 95° C. for 16 hours and then quenched by addition to ice/water/1N HCl. After stirring 1 hour, the aqueous layer was decanted, and benzene and a saturated aqueous solution of sodium bicarbonate were added. After stirring 1 hour, the layers were separated, the aqueous layer washed with benzene, acidified, and extracted into ethyl acetate. The ethyl acetate layer was washed with water and brine, dried over sodium sulfate, and evaporated to a solid. The solid was triturated with isopropyl ether to give 5.0 g (6.1%) of a white solid, NMR (DMSO-d6): 7.0-8.0 (m, 5H), 8.6 (m, 1H).
Quantity
345 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0.899 mmol
Type
catalyst
Reaction Step Two
Yield
6.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]([OH:15])=[O:14]>[Cl-].[Al+3].[Cl-].[Cl-]>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[C:9]([C:13]([OH:15])=[O:14])=[CH:10][CH:11]=[CH:12]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
345 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
48 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Step Two
Name
Quantity
0.899 mmol
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 95° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1 liter round-bottomed flask equipped with condenser and N2 inlet
CUSTOM
Type
CUSTOM
Details
quenched by addition to ice/water/1N HCl
STIRRING
Type
STIRRING
Details
After stirring 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was decanted
ADDITION
Type
ADDITION
Details
benzene and a saturated aqueous solution of sodium bicarbonate were added
STIRRING
Type
STIRRING
Details
After stirring 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aqueous layer washed with benzene
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with isopropyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC=1C=C2C=CC=C(C2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 6.1%
YIELD: CALCULATEDPERCENTYIELD 6.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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